Hexylmagnesium chloride

概要

説明

Hexylmagnesium chloride is an organometallic compound with the chemical formula C6H13MgCl. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its high reactivity and versatility in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Hexylmagnesium chloride is prepared through the reaction of hexyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H13Cl+Mg→C6H13MgCl

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is exothermic, so efficient cooling systems are necessary to manage the heat generated during the process .

化学反応の分析

General Reactivity Profile

Hexylmagnesium chloride belongs to the class of Grignard reagents (R-Mg-X), where R is an alkyl group and X is a halogen. Its reactions typically involve:

-

Nucleophilic attack on electrophilic centers (e.g., carbonyl groups)

-

Single-electron transfer mechanisms in radical-forming reactions

-

Decomposition upon contact with water, oxygen, or acidic protons

Hydrolysis

This compound reacts violently with water to form hexane and magnesium hydroxide chloride:

Key characteristics:

Carbonation with CO₂

Reaction with carbon dioxide produces heptanoic acid after acidic workup:

This reaction is exploited to synthesize carboxylic acids with extended carbon chains .

Reactions with Carbonyl Compounds

This compound adds to aldehydes/ketones to form secondary/tertiary alcohols:

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Formaldehyde | 1-Heptanol | 85–92 | THF, −78°C |

| Acetone | 2-Methyl-2-heptanol | 78–84 | Ether, RT |

Hazardous Reactions

This compound poses significant risks due to its extreme reactivity:

Table 1: Hazardous Interactions

| Reactant | Outcome | Hazard Class |

|---|---|---|

| Water | Explosive hydrolysis | H225, H314 |

| Oxygen | Formation of peroxides | EUH019 |

| Chloroformates | Uncontrolled exothermic reaction | H335, H336 |

Thermodynamic Data

Reaction enthalpy for Grignard hydrolysis (generalized):

科学的研究の応用

Hexylmagnesium chloride has numerous applications in scientific research, including:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions

作用機序

The mechanism of action of hexylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly polarized. The carbon atom in the Grignard reagent acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis .

類似化合物との比較

- Methylmagnesium chloride

- Ethylmagnesium chloride

- Butylmagnesium chloride

- Phenylmagnesium chloride

Comparison: Hexylmagnesium chloride is unique due to its longer alkyl chain compared to methylmagnesium chloride and ethylmagnesium chloride. This longer chain can influence the steric and electronic properties of the compound, making it suitable for specific reactions where bulkier groups are required. Compared to phenylmagnesium chloride, this compound lacks the aromatic ring, which can affect the reactivity and selectivity of the compound in various reactions .

生物活性

Hexylmagnesium chloride (C6H13MgCl) is an organometallic compound classified as a Grignard reagent. It is primarily used in organic synthesis due to its nucleophilic properties, which allow it to participate in various chemical reactions. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and safety considerations.

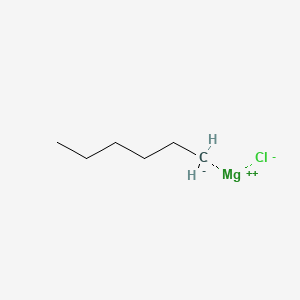

This compound is characterized by its alkyl group (hexyl) bonded to a magnesium atom, which is further coordinated with a chloride ion. The structure can be represented as follows:

The compound is typically prepared by reacting hexyl chloride with magnesium in an anhydrous ether solvent, such as tetrahydrofuran (THF).

This compound exhibits biological activity primarily through its role as a nucleophile. It can react with electrophilic centers in biological molecules, leading to the formation of new carbon-carbon bonds. This property is crucial in synthetic organic chemistry, particularly in the formation of complex organic structures that may have biological significance.

2. Potential Therapeutic Applications

Recent studies have investigated the potential of Grignard reagents, including this compound, in medicinal chemistry:

- Anticancer Activity : Research indicates that certain organomagnesium compounds may exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that organomagnesium compounds can induce apoptosis in cancer cells by disrupting cellular processes and promoting oxidative stress .

- Antimicrobial Properties : Some organometallic compounds have demonstrated antimicrobial activity. This compound's ability to interact with microbial cell membranes may contribute to its potential as an antimicrobial agent .

3. Case Studies

- Case Study 1 : A study published in Applied Organometallic Chemistry investigated the use of this compound in synthesizing novel anticancer agents. The researchers found that derivatives formed from this compound showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

- Case Study 2 : In another study focused on the synthesis of biologically active compounds, this compound was employed to create complex molecules with potential therapeutic effects. The resulting compounds were evaluated for their biological activity, revealing interactions with enzyme systems relevant to disease processes .

Safety and Toxicology

While this compound has potential therapeutic applications, it is essential to consider its safety profile:

- Toxicity : As with many organometallic compounds, this compound can be toxic if mishandled. It is highly reactive with water and can cause severe burns upon contact with skin or mucous membranes .

- Handling Precautions : Proper laboratory safety protocols should be followed when working with this compound, including the use of gloves, goggles, and working under an inert atmosphere to prevent moisture exposure.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; potential for drug development |

| Antimicrobial | May disrupt microbial cell membranes; further research needed |

| Synthetic Applications | Useful in forming complex organic structures with potential biological relevance |

特性

IUPAC Name |

magnesium;hexane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.ClH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRJQTLHXWRDOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446701 | |

| Record name | Hexylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44767-62-6 | |

| Record name | Hexylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。